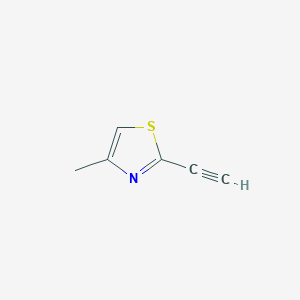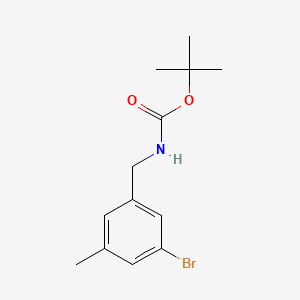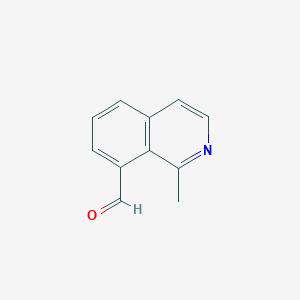
2-Ethynyl-4-methylthiazol
Übersicht
Beschreibung
2-Ethynyl-4-methylthiazole is an organic compound that belongs to the thiazole family. It has a molecular weight of 123.18 .
Molecular Structure Analysis
The molecular formula of 2-Ethynyl-4-methylthiazole is C6H5NS . The InChI code is 1S/C6H5NS/c1-3-6-7-5(2)4-8-6/h1,4H,2H3 .Physical and Chemical Properties Analysis
2-Ethynyl-4-methylthiazole has a molecular weight of 123.18 .Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
2-Ethynyl-4-methylthiazol: ist ein wichtiges Zwischenprodukt bei der Synthese verschiedener bioaktiver Moleküle. Seine Derivate wurden zur Herstellung von Verbindungen mit signifikanter antileukämischer Aktivität verwendet, die vielversprechend in der Krebsbehandlung sind .
Anwendungen in der grünen Chemie
Die Verbindung spielt eine Rolle in der grünen Chemie, wo sie in Eintopfsynthese-Methoden verwendet wird. Diese Methoden sind effizienter und umweltfreundlicher und reduzieren Abfall und Energieverbrauch bei der chemischen Synthese .
Antimikrobielle und Antituberkulose-Aktivitäten
Derivate von this compound wurden aufgrund ihrer antimikrobiellen und antituberkulösen Eigenschaften synthetisiert. Diese Verbindungen sind wichtig für die Entwicklung neuer Behandlungen gegen resistente Bakterienstämme und Tuberkulose .
Malariaforschung
Im Bereich der Malariaforschung haben this compound-Derivate eine gute antimalarielle Aktivität gezeigt. Dies ist entscheidend für die Entwicklung neuer Therapien zur Bekämpfung von Malaria, insbesondere in Regionen, in denen die Krankheit endemisch ist .
Photochemie und Spektroskopie
Die Verbindung wird auch wegen ihrer photochemischen Eigenschaften untersucht. Forschungen zur Struktur, Spektren und Photochemie von this compound können zu Fortschritten im Verständnis von lichtinduzierten chemischen Reaktionen führen .
Arzneimittelentwicklung
This compound wird in der Arzneimittelentwicklung zur Behandlung verschiedener Erkrankungen wie Allergien, Bluthochdruck und Entzündungen eingesetzt. Seine Rolle bei der Synthese von Medikamenten für diese Erkrankungen unterstreicht seine Bedeutung in der pharmazeutischen Forschung .
Safety and Hazards
Wirkmechanismus
Target of Action
2-Ethynyl-4-methylthiazole is a derivative of thiazole, a heterocyclic compound. Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazoles, in general, are known to interact with their targets in a variety of ways, depending on the specific derivative and its functional groups .
Biochemical Pathways
Thiazoles are known to activate or inhibit various biochemical pathways, depending on their specific targets . For instance, some thiazoles have been found to inhibit the growth of certain types of cancer cells . .
Pharmacokinetics
Thiazoles, in general, are known to have diverse solubility and stability properties, which can influence their bioavailability .
Result of Action
Thiazoles, in general, are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action of 2-Ethynyl-4-methylthiazole, like other thiazoles, can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other substances, and temperature . .
Biochemische Analyse
Biochemical Properties
2-Ethynyl-4-methylthiazole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, leading to various biochemical effects .
Additionally, 2-Ethynyl-4-methylthiazole has been shown to interact with glutathione S-transferases, which are involved in the detoxification of reactive intermediates. This interaction helps in the conjugation of the compound with glutathione, facilitating its excretion from the body .
Cellular Effects
2-Ethynyl-4-methylthiazole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Ethynyl-4-methylthiazole can modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in the regulation of immune responses and inflammation . By modulating NF-κB activity, 2-Ethynyl-4-methylthiazole can influence the expression of genes involved in inflammation and immune responses.
Furthermore, 2-Ethynyl-4-methylthiazole has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes. This can lead to changes in the levels of various metabolites and impact overall cellular function .
Molecular Mechanism
The molecular mechanism of action of 2-Ethynyl-4-methylthiazole involves its interaction with specific biomolecules and enzymes. One of the primary mechanisms is the inhibition of cytochrome P450 enzymes, which can lead to the accumulation of reactive intermediates and subsequent biochemical effects . Additionally, 2-Ethynyl-4-methylthiazole can bind to specific receptors and modulate their activity, leading to changes in cell signaling pathways and gene expression.
The compound’s ability to interact with glutathione S-transferases also plays a crucial role in its detoxification and excretion from the body . This interaction helps in the conjugation of 2-Ethynyl-4-methylthiazole with glutathione, facilitating its removal from the cellular environment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethynyl-4-methylthiazole have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Ethynyl-4-methylthiazole is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods .
Long-term exposure to 2-Ethynyl-4-methylthiazole has been associated with changes in cellular function, including alterations in gene expression and metabolic activity. These effects are likely due to the accumulation of reactive intermediates and the compound’s interaction with key enzymes and biomolecules .
Dosage Effects in Animal Models
The effects of 2-Ethynyl-4-methylthiazole vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, 2-Ethynyl-4-methylthiazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have been observed, where the compound’s beneficial effects are seen at lower doses, while toxic effects become prominent at higher doses. These findings highlight the importance of dosage optimization in the potential therapeutic use of 2-Ethynyl-4-methylthiazole .
Metabolic Pathways
2-Ethynyl-4-methylthiazole is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes and glutathione S-transferases . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of reactive intermediates and conjugation with glutathione, respectively .
These metabolic pathways play a crucial role in the detoxification and excretion of 2-Ethynyl-4-methylthiazole from the body. The interaction with cytochrome P450 enzymes can lead to the formation of hydroxylated metabolites, which are further conjugated with glutathione for excretion .
Transport and Distribution
The transport and distribution of 2-Ethynyl-4-methylthiazole within cells and tissues are influenced by its interaction with specific transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion and active transport mechanisms.
Once inside the cells, 2-Ethynyl-4-methylthiazole can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . This distribution pattern plays a crucial role in determining the compound’s overall biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 2-Ethynyl-4-methylthiazole is influenced by its interaction with specific targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biological effects.
For instance, 2-Ethynyl-4-methylthiazole has been shown to localize within the mitochondria, where it can influence mitochondrial function and energy metabolism . This subcellular localization is crucial for understanding the compound’s overall mechanism of action and its impact on cellular processes.
Eigenschaften
IUPAC Name |
2-ethynyl-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NS/c1-3-6-7-5(2)4-8-6/h1,4H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXICJSRJEHQZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride](/img/structure/B1446318.png)
![2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid](/img/structure/B1446321.png)






![[3-(1-Phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B1446331.png)

